Cyclopropyl(3-fluorophenyl)methanamine hydrochloride
CAS No.: 844470-94-6
Cat. No.: VC4375578
Molecular Formula: C10H13ClFN
Molecular Weight: 201.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 844470-94-6 |
|---|---|
| Molecular Formula | C10H13ClFN |
| Molecular Weight | 201.67 |
| IUPAC Name | cyclopropyl-(3-fluorophenyl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H12FN.ClH/c11-9-3-1-2-8(6-9)10(12)7-4-5-7;/h1-3,6-7,10H,4-5,12H2;1H |
| Standard InChI Key | TXLZGGFBECOOQB-UHFFFAOYSA-N |
| SMILES | C1CC1C(C2=CC(=CC=C2)F)N.Cl |
Introduction
Cyclopropyl(3-fluorophenyl)methanamine hydrochloride is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group attached to a 3-fluorophenyl ring, along with a methanamine group and a hydrochloride salt. The compound's molecular formula is C10H13ClFN, and it has a molecular weight of approximately 201.67 g/mol .
Synthesis Methods
The synthesis of Cyclopropyl(3-fluorophenyl)methanamine hydrochloride typically involves several steps:
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Methanamine Introduction: The addition of a methanamine group to the cyclopropylated 3-fluorophenyl compound.
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Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt form.
Optimized reaction conditions, including specific catalysts and solvents, are crucial for achieving high yield and purity. Large-scale synthesis may employ continuous flow reactors to improve efficiency.
Chemical Reactions and Analysis
Cyclopropyl(3-fluorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
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Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
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Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
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Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents such as alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Medicinal Chemistry and Biological Activity
The compound has been investigated for its role as a selective agonist for the 5-HT2C serotonin receptor, which is implicated in various neurological and psychiatric disorders, including depression and anxiety. Research indicates that this compound exhibits high selectivity for the 5-HT2C receptor over 5-HT2A and 5-HT2B receptors, suggesting potential therapeutic applications in treating mood disorders.
| Application Area | Description | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Selective agonist for 5-HT2C serotonin receptor; potential treatment for mood disorders | High selectivity and potency |
| Chemical Biology | Investigated for structure-activity relationships; effects of fluorination | Enhanced binding affinity |
| Industrial Applications | Used in producing specialty chemicals; potential in pharmaceuticals | Valuable precursor for synthesis |
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